4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The tricyclo[3.3.1.1~3,7~]decane moiety is a rigid, cage-like structure that imparts unique physicochemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclo[3.3.1.1~3,7~]decane scaffold: This can be achieved through a series of reactions, including Diels-Alder reactions and radical cyclizations.
Attachment of the phenyl group: This step involves the introduction of the phenyl group to the tricyclo[3.3.1.1~3,7~]decane scaffold through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: The final step involves the formation of the benzamide group through the reaction of the amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tricyclo[3.3.1.1~3,7~]decane moiety provides a rigid framework that can interact with various receptors or enzymes, potentially modulating their activity . The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-tricyclo[3.3.1.13,7]dec-1-yl-N-(4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)- .
- [1,1’:3’,1’‘-Terphenyl]-4’-amine, 4-tricyclo[3.3.1.13,7]dec-1-yl- .
Uniqueness
4-butoxy-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]benzamide is unique due to the presence of the butoxy group, which imparts additional lipophilicity and may enhance its interaction with lipid membranes or hydrophobic pockets in proteins . This distinguishes it from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C27H33NO2 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-butoxybenzamide |
InChI |
InChI=1S/C27H33NO2/c1-2-3-12-30-25-10-4-22(5-11-25)26(29)28-24-8-6-23(7-9-24)27-16-19-13-20(17-27)15-21(14-19)18-27/h4-11,19-21H,2-3,12-18H2,1H3,(H,28,29) |
InChI Key |
JWMPBGQBPWJPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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